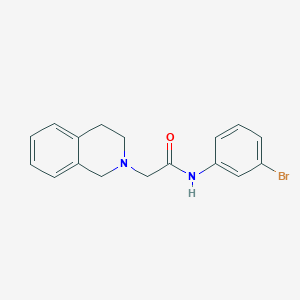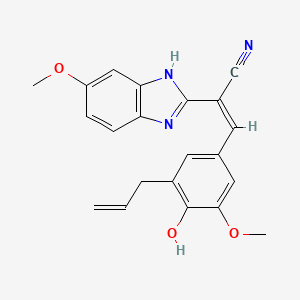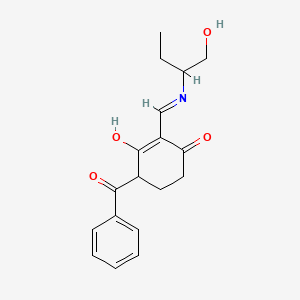
N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to an acetamide moiety, which is further linked to a dihydroisoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 3-bromophenylamine with acetic anhydride to form N-(3-bromophenyl)acetamide.
Cyclization to Form Dihydroisoquinoline: The N-(3-bromophenyl)acetamide is then subjected to a Pictet-Spengler reaction with an appropriate aldehyde to form the dihydroisoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization reaction.
Solvents: Common solvents include ethanol, methanol, or dichloromethane.
Temperature and Pressure: Reactions are typically carried out at elevated temperatures (50-100°C) and atmospheric pressure.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the dihydroisoquinoline ring to a tetrahydroisoquinoline.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted phenylacetamides.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparación Con Compuestos Similares
- N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- N-(3-fluorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- N-(3-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
Comparison:
- Uniqueness: The presence of the bromine atom in N-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide imparts unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can participate in specific substitution reactions that are not feasible with other halogens or substituents.
- Biological Activity: The compound’s biological activity may differ due to variations in electronic and steric effects introduced by different substituents.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-15-6-3-7-16(10-15)19-17(21)12-20-9-8-13-4-1-2-5-14(13)11-20/h1-7,10H,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJYLFFRAZABPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(Z)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B6073139.png)
![7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6073142.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6073148.png)
![nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6073155.png)
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B6073178.png)

![N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B6073188.png)
![(5E)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6073214.png)
![N-[4-(4-quinolinylamino)phenyl]acetamide](/img/structure/B6073215.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6073222.png)
![8-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B6073227.png)

![N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B6073258.png)
